Beauwalloside
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Overview
Description
Beauwalloside is a steroid glycoside, specifically a cardenolide, which is derived from the plant Beaumontia grandiflora (Roxb.) Wall. It is known for its biological activity, particularly its lethal dose for cats, which is 0.2002 ± 0.130 mg/kg . The molecular formula of this compound is C₃₂H₄₈O₉, and it has a molecular weight of 576.72 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Beauwalloside involves the glycosylation of oleandrigenin with α-L-cymaropyranoside. The reaction conditions typically include the use of a glycosyl donor and an acceptor in the presence of a catalyst. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the glycoside bond .
Industrial Production Methods
Beaumontia grandiflora followed by purification using chromatographic techniques. The extraction process would involve the use of solvents to isolate the glycoside from the plant material .
Chemical Reactions Analysis
Types of Reactions
Beauwalloside undergoes several types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involve the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of carboxylic acids, while reduction can yield alcohols .
Scientific Research Applications
Beauwalloside has several scientific research applications, including:
Chemistry: Used as a model compound for studying glycosylation reactions and the synthesis of glycosides.
Biology: Investigated for its biological activity, particularly its effects on cardiac function.
Medicine: Potential therapeutic applications due to its cardiotonic properties.
Industry: Used in the development of new pharmaceuticals and as a reference compound in analytical chemistry
Mechanism of Action
The mechanism of action of Beauwalloside involves its interaction with the sodium-potassium ATPase enzyme. This interaction inhibits the enzyme’s activity, leading to an increase in intracellular sodium levels. This, in turn, affects calcium ion concentrations, which enhances cardiac muscle contraction. The molecular targets and pathways involved include the sodium-potassium ATPase enzyme and the subsequent signaling pathways that regulate cardiac function .
Comparison with Similar Compounds
Similar Compounds
Oleandrin: Another cardenolide with similar biological activity.
Digitoxin: A well-known cardiac glycoside with similar effects on the sodium-potassium ATPase enzyme.
Ouabain: Another cardiac glycoside that inhibits the sodium-potassium ATPase enzyme.
Uniqueness of Beauwalloside
This compound is unique due to its specific glycosylation pattern and its source from Beaumontia grandiflora. Its distinct structure contributes to its unique biological activity and potential therapeutic applications .
Properties
IUPAC Name |
[14-hydroxy-3-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-16-yl] acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H48O9/c1-17-29(35)24(37-5)14-27(39-17)41-21-8-10-30(3)20(13-21)6-7-23-22(30)9-11-31(4)28(19-12-26(34)38-16-19)25(40-18(2)33)15-32(23,31)36/h12,17,20-25,27-29,35-36H,6-11,13-16H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLPDBLFIVFSOCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(CC(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CC(C5C6=CC(=O)OC6)OC(=O)C)O)C)C)OC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H48O9 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
576.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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